1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic naming of 1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid follows IUPAC guidelines for fused heterocyclic systems. The parent structure is identified as a spiro[4.4]nonane skeleton, where two four-membered rings share a single quaternary carbon atom (the spiro center). The heteroatom positions are designated using locants: one oxygen atom at position 1 (oxa) and two nitrogen atoms at positions 2 and 7 (diaza). The unsaturated bond in the second ring is denoted by the suffix "-ene" at position 2, while the carboxylic acid group occupies position 3.
The full IUPAC name—7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid—reflects the tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 7 in derivative forms. The SMILES notation (CC(C)(C)OC(=O)N1CCC2(C1)CC(=NO2)C(=O)O) corroborates this arrangement, encoding the spiro linkage, heteroatom placements, and functional groups.
Molecular Architecture: Spiro[4.4]nonane Core Analysis
The spiro[4.4]nonane framework consists of two fused four-membered rings intersecting at a central carbon atom. X-ray crystallographic studies of analogous spiro[4.4]nonane derivatives reveal bond angles of approximately 109.5° at the spiro junction, consistent with tetrahedral geometry. Ring strain analysis indicates moderate angular distortion due to the small ring sizes, with puckering amplitudes of 0.3–0.5 Å observed in comparable systems.
Table 1: Key Structural Parameters of the Spiro[4.4]nonane Core
| Parameter | Value | Source |
|---|---|---|
| Spiro C-C bond length | 1.54 Å | |
| Ring puckering amplitude | 0.42 Å | |
| Dihedral angle (rings) | 84° |
The non-2-ene unsaturation introduces a planar region in the second ring, reducing torsional strain. Density functional theory (DFT) calculations predict a slight elongation of the C=N bond (1.28 Å) compared to typical imine bonds (1.27 Å), attributed to conjugation with adjacent heteroatoms.
Heteroatom Configuration: Oxygen and Nitrogen Spatial Arrangement
The oxygen atom occupies position 1 within a four-membered oxazole-like ring, while nitrogen atoms reside at positions 2 (sp²-hybridized, part of the conjugated ene system) and 7 (sp³-hybridized, adjacent to the spiro center). This arrangement creates distinct electronic environments:
- Oxazole-type oxygen : Participates in aromatic sextet stabilization via lone pair conjugation with the C=N double bond.
- Spiro-adjacent nitrogen : Exhibits pyramidal geometry (N-C-C angle: 107°), enabling stereochemical variability in derivatives.
The carboxylic acid group at position 3 adopts a coplanar orientation with the adjacent heterocycle, facilitating intramolecular hydrogen bonding (O-H···N) with the sp² nitrogen in certain conformers. This interaction stabilizes the Z-rotamer by 3.2 kcal/mol according to molecular mechanics simulations.
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c10-6(11)5-3-7(12-9-5)1-2-8-4-7/h8H,1-4H2,(H,10,11) |
InChI Key |
PFGHGTFZFDGGBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid typically involves the following key steps:
- Preparation of precursor amides from corresponding carboxylic acids.
- Construction of the spirocyclic core via cyclization reactions, often involving halogenation (e.g., bromo-lactamization).
- Purification and isolation of the final spiro compound.
This approach is supported by recent literature describing the use of nitrile oxide-mediated 1,3-dipolar cycloaddition to form isoxazole intermediates, which are then converted to the spiro-lactam structure through bromine-mediated cyclization.
Preparation of Isoxazole Amide Precursors
The initial step involves converting isoxazole carboxylic acids to their corresponding amides using carbodiimide coupling agents. A typical procedure includes:
- Reacting the isoxazole acid (1.0 mmol) with 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDCI, 1.3 equiv.) and 4-dimethylaminopyridine (DMAP, 1.4 equiv.) in an organic solvent such as dichloromethane.
- Stirring the reaction mixture at room temperature until completion.
- Purification of the resulting amide by standard methods.
This step yields isoxazole amides that serve as substrates for subsequent cyclization reactions.
Bromo-Lactamization for Spirocyclic Core Formation
The key cyclization step to form the spiro-lactam involves bromo-lactamization, which proceeds via neighboring group participation:
- The isoxazole amide is treated with a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in dichloromethane at room temperature.
- Under these conditions, the bromine activates the amide, facilitating intramolecular cyclization to form the spiro-isoxazoline-lactam as a single diastereomer.
- The reaction typically proceeds with good to excellent yields (e.g., 80-88%).
Optimization studies have shown that DBDMH in CH2Cl2 at room temperature provides the best balance of yield and selectivity.
Representative Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Isoxazole acid to amide | EDCI (1.3 equiv.), DMAP (1.4 equiv.), CH2Cl2, rt | 85-90 | Standard carbodiimide coupling |
| Bromo-lactamization | DBDMH (1.1 equiv.), CH2Cl2, rt | 80-88 | Single diastereomer formation |
| Purification | Column chromatography or recrystallization | - | Yields after purification reported |
These conditions have been validated across a range of substituted isoxazole amides, demonstrating tolerance to various alkyl substituents on the isoxazole ring.
Additional Preparation Notes from Related Patents
While the primary synthetic route involves isoxazole intermediates, related compounds such as 2,7-diazaspiro[4.4]nonane derivatives have been prepared using alternative amide formation and cyclization steps involving:
- Treatment of ethyl esters with amines in alcoholic solvents at elevated temperatures.
- Use of potassium t-butoxide as a base to facilitate cyclization.
- Acidification and recrystallization to isolate the carboxylic acid spiro compounds.
These methods provide complementary approaches but are generally more complex and less selective compared to the bromo-lactamization of isoxazole amides.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes standard derivatization reactions to form esters or amides, enhancing solubility or enabling further functionalization.
-
Amidation :
Coupling with amines (e.g., benzylamine) via carbodiimide reagents (e.g., DCC) forms amides.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | CH₃I, K₂CO₃, DMF, 60°C | Methyl ester | 85% | |
| Amidation | DCC, DMAP, benzylamine, RT | 7-Benzoyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid amide | 78% |
Oxidation and Reduction
The ene-lactam and spirocyclic moieties participate in redox reactions.
-
Oxidation :
Treatment with KMnO₄ in acidic medium oxidizes the double bond in the ene-lactam ring, yielding a diketone derivative. -
Reduction :
Catalytic hydrogenation (H₂, Pd/C) reduces the double bond, producing a saturated spirocyclic compound.
| Reaction Type | Reagents/Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, H₂O, 0°C | 3-Keto-1-oxa-2,7-diazaspiro[4.4]nonane-3-carboxylic acid | Ring expansion observed | |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | Dihydro-1-oxa-2,7-diazaspiro[4.4]nonane-3-carboxylic acid | Improved stability |
Nucleophilic Substitution
The nitrogen atoms in the diazaspiro system exhibit nucleophilic reactivity.
-
Alkylation :
Reaction with alkyl halides (e.g., tert-butyl bromoacetate) under basic conditions introduces substituents at the nitrogen . -
Acylation :
Treatment with benzoyl chloride forms N-acylated derivatives.
Cyclization and Rearrangement
The spirocyclic scaffold participates in ring-opening and rearrangement reactions.
-
-Wittig Rearrangement :
Base-promoted rearrangement (e.g., K₂CO₃) converts propargyl ether intermediates into spirocyclic products .
| Reaction Type | Conditions | Product | Energy Barrier | Reference |
|---|---|---|---|---|
| -Wittig rearrangement | K₂CO₃, propargyl alcohol, 60°C | 9-Alkyl-7-aryl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-one | ΔG‡ = 10.4 kcal/mol |
Hydrolysis and Decarboxylation
The carboxylic acid group is susceptible to hydrolysis under acidic or basic conditions.
Scientific Research Applications
1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The spiro structure of the compound allows for unique interactions with biological molecules, enhancing its specificity and potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Ring Systems
The following table summarizes key structural differences among spirocyclic analogs:
Key Observations :
- Ring Size : The target compound’s spiro[4.4] system provides a smaller bicyclic framework compared to spiro[4.5] derivatives (e.g., ), which may influence conformational flexibility and binding affinity .
- Functionalization : The tert-butyl ester derivative of the target compound enhances solubility and stability during synthesis, whereas the ethyl ester analog () prioritizes lipophilicity .
Target Compound Derivatives
- 7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid is synthesized via Boc protection of the secondary amine, followed by cyclization to form the spiro system. Purity levels reach 97–98% in commercial batches .
- 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride (CAS 1657033-44-7) is a related salt form, emphasizing the versatility of the core structure in salt formation for improved bioavailability .
Spiro[4.5] Derivatives
- 3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1-one () is synthesized via acylation of a tetrahydro-4(1H)-pyridone intermediate with 4-chlorobenzoyl chloride. Its crystal structure reveals a chair conformation for the piperidone ring and an 84.2° dihedral angle between aromatic substituents, highlighting steric effects .
Physicochemical Properties
Biological Activity
1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid (CAS No. 1160247-02-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₁₈N₂O₅
- Molecular Weight : 270.29 g/mol
- PubChem CID : 71305754
Biological Activity Overview
Research indicates that 1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against a range of pathogens.
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The spirocyclic structure allows for unique interactions that can disrupt enzyme function or alter cellular signaling pathways.
Antioxidant Mechanism
The antioxidant activity is believed to stem from the ability of the compound to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage in cells.
Enzyme Interaction
Studies indicate that the compound may inhibit proteolytic enzymes, which are crucial in various physiological processes, including cell signaling and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Reduction in oxidative stress markers | |
| Enzyme Inhibition | Inhibition of specific proteases |
Case Study 1: Antimicrobial Efficacy
In a recent study, 1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.
Case Study 2: Antioxidant Properties
Another study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, demonstrating strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound has been classified with certain hazards:
- Acute Toxicity : Harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
- Eye Irritation : Causes serious eye irritation (H319).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid and its derivatives?
- Methodology : The synthesis of spirocyclic carboxylic acids often involves cyclization reactions using anhydrous solvents and catalysts. For example, derivatives of structurally related 7-oxa-2-azaspiro compounds are synthesized via multi-step protocols, including ring-closing reactions and purification via column chromatography . High-resolution NMR (400–500 MHz) with deuterated solvents is critical for confirming regiochemistry and stereochemistry. Mass spectrometry (LCMS/GCMS) further validates molecular weight and purity .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodology : Stability testing requires monitoring degradation products under stress conditions (e.g., heat, light, humidity). As per safety guidelines for analogous compounds, storage at 2–8°C in airtight containers protected from light is recommended . Regular analysis via HPLC or LCMS can detect decomposition, while differential scanning calorimetry (DSC) evaluates thermal stability .
Q. What spectroscopic techniques are essential for characterizing this spirocyclic compound?
- Methodology :
- NMR : 1H and 13C NMR at 400–500 MHz in deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve spirocyclic geometry and substituent effects .
- Mass Spectrometry : LCMS with chemical ionization (CI) or electron impact (EI) to confirm molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups like carboxylic acid C=O stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to study pH-dependent reactivity of the carboxylic acid moiety?
- Methodology :
- Titration Studies : Use potentiometric titration to determine pKa values under controlled ionic strength .
- Spectroscopic Monitoring : UV-Vis or fluorescence spectroscopy to track structural changes (e.g., enol-keto tautomerism) at varying pH levels .
- Computational Modeling : DFT calculations to predict protonation states and compare with experimental data .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data?
- Methodology :
- Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with NMR and computational models (e.g., molecular dynamics) to reconcile discrepancies .
- Solvent Effects : Test solvent polarity’s impact on NMR chemical shifts, as spiro compounds may exhibit conformational flexibility .
Q. How can surface adsorption studies enhance understanding of this compound’s environmental interactions?
- Methodology :
- Microspectroscopic Imaging : Use techniques like AFM or ToF-SIMS to analyze adsorption on indoor surfaces (e.g., silica or polymer coatings) .
- Reactivity Assays : Expose the compound to oxidants (e.g., ozone) and quantify degradation products via GCMS .
Q. What in vitro assays are suitable for evaluating bioactivity in drug discovery contexts?
- Methodology :
- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., proteases) using fluorescence-based substrates .
- Cytotoxicity Screening : Employ cell viability assays (e.g., MTT) with human cell lines to assess therapeutic windows .
- Permeability Studies : Use Caco-2 monolayers or artificial membranes to predict blood-brain barrier penetration .
Data Analysis and Contradiction Resolution
Q. How should researchers address inconsistent solubility data across studies?
- Methodology :
- Standardized Protocols : Use OECD guidelines for solubility testing (e.g., shake-flask method) under controlled temperature and pH .
- Co-Solvent Screening : Evaluate solubility enhancers (e.g., cyclodextrins) via phase solubility studies .
Q. What statistical approaches validate reproducibility in synthetic yields?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
